2-(Furan-2-yl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
2-(Furan-2-yl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused to a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The furan ring can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process often includes steps such as cyclization, functional group transformations, and purification to achieve the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the furan or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with carbonyl groups, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 2-(Furan-2-yl)-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and quinoline rings can engage in various binding interactions, influencing biological pathways and cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline ring.
Furan-2-ylmethanamine: Contains a furan ring with an amine group.
Furan-2-yl(phenyl)methanone: Features a furan ring attached to a phenyl group through a carbonyl linkage.
Uniqueness
2-(Furan-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific combination of the furan and tetrahydroquinoline rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
4637-61-0 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(furan-2-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H13NO/c1-2-5-11-10(4-1)7-8-12(14-11)13-6-3-9-15-13/h1-6,9,12,14H,7-8H2 |
InChI Key |
KPQQMSMNJLGIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C3=CC=CO3 |
Origin of Product |
United States |
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